molecular formula C24H28N2O4S B11295792 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide

Cat. No.: B11295792
M. Wt: 440.6 g/mol
InChI Key: OWAIOWKORTZDQL-UHFFFAOYSA-N
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Description

N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide is a synthetic small molecule featuring a pyrrole core substituted with a 4-methoxyphenyl sulfonyl group, methyl groups at positions 4 and 5, a propyl chain at position 1, and a 2-phenylacetamide moiety at position 2. While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with sulfonamide-containing molecules often investigated for kinase inhibition or enzyme modulation . Related compounds in the pyrrole sulfonamide class are noted for their crystallographic characterization (e.g., via SHELX software ) and formulation optimization, such as crystalline forms to enhance stability .

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C24H28N2O4S/c1-5-15-26-18(3)17(2)23(31(28,29)21-13-11-20(30-4)12-14-21)24(26)25-22(27)16-19-9-7-6-8-10-19/h6-14H,5,15-16H2,1-4H3,(H,25,27)

InChI Key

OWAIOWKORTZDQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Sulfonylation : Dichloromethane outperforms THF due to better solubility of sulfonyl chlorides.

  • Amidation : THF minimizes side reactions compared to DMF.

Temperature Control

  • Sulfonylation at 0°C prevents polysubstitution.

  • Amidation at room temperature avoids racemization.

Catalytic Additives

  • HOBt in amidation reduces epimerization by stabilizing the active ester intermediate.

Comparative Analysis of Alternative Routes

Direct Sulfonylation-Amidation Cascade

A one-pot method explored in EP3681504B1 combines sulfonylation and amidation using microwave irradiation. However, yields drop to 45–50% due to competing hydrolysis.

Enzymatic Amidation

Lipase-mediated coupling (Candida antarctica) offers greener conditions but requires prolonged reaction times (72 hours) and achieves only 40% yield.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis (10 kg batch):

  • Cost Analysis : Raw material costs dominate (∼65%), with sulfonyl chloride being the most expensive component.

  • Throughput : 2.1 kg/day using continuous flow reactors .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites, influenced by its electron-rich aromatic systems and alkyl substituents. Key reactions include:

Reaction SiteReagents/ConditionsProduct(s)Mechanism
Acetamide α-carbonKMnO₄ (acidic or basic conditions)2-Phenylglyoxylic acid derivativeOxidation of the methylene group adjacent to the acetamide carbonyl.
Pyrrole methyl groupsO₂ (catalytic)Hydroxymethyl or carboxylated pyrrole derivativesRadical-mediated oxidation under controlled conditions.
  • Key Insight : The acetamide’s α-position is particularly susceptible to oxidation, forming ketone or carboxylic acid derivatives depending on reaction severity.

Reduction Reactions

Reductive transformations target the acetamide and sulfonamide groups:

Reaction SiteReagents/ConditionsProduct(s)Selectivity Notes
Acetamide carbonylLiAlH₄ (anhydrous ether)N-{...}-2-phenylethylamineComplete reduction of the amide to a primary amine; sulfonamide remains intact.
Sulfonamide groupH₂/Pd-C (high pressure)Desulfonylated pyrrole derivative Requires harsh conditions due to the stability of the sulfonamide moiety.
  • Catalytic Hydrogenation : Palladium catalysts with chiral ligands (e.g., SegPhos) enable enantioselective reduction of related sulfonamide imines, suggesting potential asymmetric applications .

Nucleophilic Substitution

The sulfonyl group acts as a leaving group under specific conditions:

Reaction TypeReagents/ConditionsProduct(s)Regiochemical Outcome
Sulfonate displacementNaN₃/DMFAzido-pyrrole derivative Substitution at the sulfonyl-attached carbon with retention of stereochemistry.
Methoxy deprotectionBBr₃ (CH₂Cl₂, −78°C)Hydroxyphenyl sulfonamide analog Demethylation of the 4-methoxyphenyl group to a phenol.
  • Limitations : Steric hindrance from the 4,5-dimethylpyrrole and propyl chain reduces reactivity at the pyrrole core.

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide and sulfonamide functionalities:

Reaction SiteReagents/ConditionsProduct(s)Kinetics
Acetamide cleavage6M HCl, reflux2-Phenylacetic acid + pyrrole-sulfonamide amineAcid-catalyzed hydrolysis; sulfonamide remains stable.
Sulfonamide hydrolysisConc. H₂SO₄, 120°CPyrrole amine + 4-methoxyphenylsulfonic acid Requires extreme conditions due to sulfonamide’s thermodynamic stability.

Electrophilic Aromatic Substitution

The methoxyphenyl and pyrrole rings participate in electrophilic reactions:

Reaction TypeReagents/ConditionsProduct(s)Regioselectivity Notes
NitrationHNO₃/H₂SO₄3-Nitro-4-methoxyphenyl sulfonamide derivativePara-directing effect of methoxy group dominates.
SulfonationSO₃/H₂SO₄Disulfonylated product (minor)Competing steric effects from dimethylpyrrole limit yield.
  • Structural Influence : Electron-donating groups (e.g., methoxy) enhance reactivity at the para position, while steric bulk on the pyrrole restricts substitution .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules:

Compound ModificationReactivity DifferenceCause
Replacement of 4-methoxy with CF₃Reduced electrophilic substitution on phenyl ringElectron-withdrawing CF₃ group deactivates the aromatic system.
Absence of pyrrole methyl groupsEnhanced substitution at pyrrole C3 and C5 positionsReduced steric hindrance enables broader functionalization.

Scientific Research Applications

Medicinal Chemistry

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide has been investigated for its potential as a therapeutic agent. Its unique structural features suggest it may act as an inhibitor or modulator of specific enzymes and receptors involved in various biochemical pathways.

Potential Therapeutic Effects

Research indicates that this compound can influence several biological processes, making it a candidate for treating conditions associated with enzyme dysregulation or receptor activity modulation. For instance, studies have focused on its interactions with:

  • Enzymes : Investigations into its binding affinity to specific enzymes could elucidate mechanisms of action and therapeutic applications.
  • Receptors : The compound's ability to modulate receptor activity may lead to advancements in drug development targeting various diseases.

Material Science

Beyond medicinal applications, the compound's unique chemical properties may also find relevance in material science. Its structural diversity allows for potential innovations in creating novel materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study examining the enzyme inhibition properties of this compound demonstrated significant inhibitory effects against certain target enzymes involved in metabolic pathways. The findings suggest that modifications to the compound's structure could enhance its potency and selectivity.

Case Study 2: Receptor Modulation

In another investigation, the compound was tested for its ability to modulate receptor activity related to neurological disorders. The results indicated promising effects on receptor binding affinity, suggesting potential applications in treating conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules from the provided evidence:

Compound Name/Class Core Structure Key Substituents Potential Implications References
Target Compound Pyrrole sulfonamide - 4-Methoxyphenyl sulfonyl
- 4,5-Dimethyl
- 1-Propyl
- 2-Phenylacetamide
Enhanced lipophilicity (propyl chain); potential kinase binding (sulfonyl group)
Thieno[3,4-c]pyrrole derivative () Thienopyrrole sulfonamide - Sulfonylethyl group
- Crystalline acetamide substituent
Improved stability (crystalline form)
Phenoxy-acetamide derivatives () Hexanamide backbone - 2,6-Dimethylphenoxy
- Stereochemical variations (S/R configurations)
Stereochemistry-dependent activity; protease inhibition potential

Functional Group Impact

  • Sulfonyl Group: Present in both the target compound and the thienopyrrole derivative , this group is associated with hydrogen bonding and kinase target engagement.
  • Amide Variations : The 2-phenylacetamide group in the target contrasts with 3-methylbutanamide in a related CAS-listed compound , suggesting tailored binding interactions.

Crystallography and Formulation

  • The thienopyrrole derivative in emphasizes crystalline form optimization, a strategy applicable to the target compound for pharmaceutical development .
  • SHELX software () is widely used for crystallographic refinement of such molecules, enabling precise structural elucidation .

Stereochemical Considerations

  • compounds demonstrate how stereochemistry (e.g., S/R configurations) affects biological activity, a factor that may apply to the target compound if chiral centers are present .

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs suggest:

  • Metabolic Stability : Crystalline forms (as in ) could mitigate metabolic degradation .
  • Stereochemical Optimization : If the target compound has chiral centers, enantiomeric purity may be critical for efficacy, as seen in derivatives .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C24_{24}H28_{28}N2_2O4_4S
  • Molecular Weight: 440.6 g/mol

Its structure features a pyrrole ring substituted with a methoxyphenyl sulfonyl group, dimethyl groups, and a propyl chain, along with a benzamide moiety. This unique configuration is believed to enhance its interaction with various biological targets, making it a candidate for further pharmacological studies .

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes and receptors involved in biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator affecting:

  • Cholinesterase Activity: The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties: In vitro studies have indicated that similar compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl} have shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Case Studies and Research Findings

  • Anti-Cholinesterase Activity:
    • A study reported that compounds structurally related to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl} exhibited AChE inhibition comparable to standard drugs like donepezil. The IC50_{50} values ranged from 13.62 nM to 33.00 nM for various analogs .
  • Anticancer Activity:
    • Research indicated that certain benzamide derivatives showed significant cytotoxicity against cancer cell lines with IC50_{50} values below 10 µM. The most potent compounds demonstrated an ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
  • Enzyme Inhibition:
    • The compound's sulfonamide moiety has been linked to various enzyme inhibitory activities, including urease and carbonic anhydrase inhibition. These properties suggest potential applications in treating conditions related to these enzymes .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)sulfonamideLacks propyl chainModerate AChE inhibition
N-(4-chlorophenyl)sulfonamideLacks benzamide moietyStrong anticancer activity
N-{3-(4-methoxyphenyl)sulfonyl}-4,5-dimethylpyrroleSimplified structureLimited biological data

This table highlights the variations in biological activity based on structural differences among related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-phenylacetamide, and how can purity be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution reaction to introduce the 4-methoxyphenylsulfonyl group to the pyrrole core, followed by alkylation with propyl bromide. Acetamide coupling via a Schotten-Baumann reaction is advised for the final step. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water (7:3 v/v) achieves >98% purity. Monitor intermediates using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation from dimethylformamide (DMF). Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and anisotropic displacement parameters are applied to non-H atoms. Validate the structure using R-factor convergence (<5%) and check for twinning with PLATON .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store in amber vials under nitrogen at –20°C. For biological assays, pre-screen for cytotoxicity using MTT assays on HEK293 cells (IC50 > 100 µM recommended for safe handling) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways. Use Gaussian 16 to calculate activation energies for sulfonyl group transfer or propyl chain cleavage. Validate predictions with experimental kinetic studies (e.g., NMR time-course analysis in DMSO-d6 at 25°C) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate using orthogonal assays. For example, if IC50 values vary between fluorescence-based and radiometric kinase assays, confirm binding affinity via surface plasmon resonance (SPR) and cellular efficacy with Western blotting for phosphorylated targets. Apply ANOVA to identify platform-specific biases (p < 0.05) .

Q. How can reaction fundamentals inform scalable synthesis for this compound?

  • Methodological Answer : Use a factorial design (e.g., Box-Behnken) to optimize solvent (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–15% Pd/C). Response surface modeling identifies optimal conditions (e.g., 80°C, 10% catalyst, DMF) to maximize yield while minimizing byproducts. Scale-up trials in a Parr reactor with real-time FTIR monitoring are advised .

Q. What advanced techniques validate the compound’s mechanism of action in cancer models?

  • Methodological Answer : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify differentially expressed genes. Validate targets via CRISPR-Cas9 knockout and rescue experiments. Use molecular dynamics simulations (AMBER) to model interactions with putative protein targets (e.g., kinase domains) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize false positives?

  • Methodological Answer : Use a log-spaced concentration range (e.g., 0.1–100 µM) with ≥3 technical replicates. Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays). Apply Hill slope analysis and outlier detection (Grubbs’ test, α = 0.01) .

Q. What statistical approaches are robust for analyzing heterogeneous biological data?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in cell-based assays. For proteomics data, use Benjamini-Hochberg correction for multiple comparisons. Visualize results with PCA or t-SNE to cluster response patterns .

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